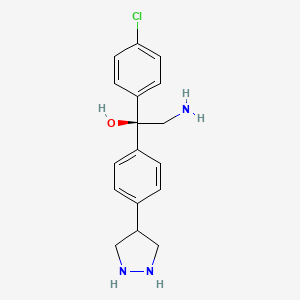

Benzenemethanol, a-(aminomethyl)-a-(4-chlorophenyl)-4-(1H-pyrazol-4-yl)-, (aS)-;Benzenemethanol, a-(aminomethyl)-a-(4-chlorophenyl)-4-(1H-pyrazol-4-yl)-, (aS)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AT-13148 is a novel, orally bioavailable small molecule inhibitor that targets multiple AGC kinases, including AKT, ROCK, and PKA. It has shown potent pharmacodynamic and antitumor activity in preclinical models and has been investigated for its potential use in treating various cancers .

Preparation Methods

The synthesis of AT-13148 involves fragment-based medicinal chemistry linked to high-throughput X-ray crystallography. The compound is prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AT-13148 undergoes various chemical reactions, including phosphorylation inhibition of multiple AGC kinases such as AKT, p70S6K, PKA, ROCK, and SGK. Common reagents and conditions used in these reactions include ATP-competitive inhibition, which leads to the blockade of substrate phosphorylation and induction of apoptosis in cancer cells . Major products formed from these reactions include reduced levels of phosphorylated substrates like GSK3β, PRAS40, FOXO1, and FOXO3a .

Scientific Research Applications

AT-13148 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical models, it has demonstrated significant antimetastatic and antiproliferative activity. It has been investigated for its potential use in treating solid tumors, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumors . The compound has also shown promise in inhibiting the activation of the AKT pathway in various AKT-dependent tumor cell lines .

Mechanism of Action

AT-13148 exerts its effects by inhibiting multiple AGC kinases, including AKT, ROCK, and PKA. The compound is an ATP-competitive inhibitor that blocks the phosphorylation of substrates involved in cell survival, motility, and metastasis. This inhibition leads to the induction of apoptosis and reduction of tumor growth in cancer cells with clinically relevant genetic defects . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K)-AKT pathway and its downstream effectors .

Comparison with Similar Compounds

AT-13148 is unique in its ability to simultaneously inhibit multiple AGC kinases, which may increase antitumor activity and minimize clinical resistance compared to targeting a single kinase. Similar compounds include selective AKT inhibitors like CCT128930, which primarily modulate cell-cycle genes, whereas AT-13148 predominantly affects apoptosis genes . Other similar compounds include inhibitors of p70S6K, PKA, and ROCK, but AT-13148’s multi-target approach sets it apart .

Properties

Molecular Formula |

C17H20ClN3O |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)-1-(4-pyrazolidin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C17H20ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-8,13,20-22H,9-11,19H2/t17-/m0/s1 |

InChI Key |

IVOQFSZKMUBNHF-KRWDZBQOSA-N |

Isomeric SMILES |

C1C(CNN1)C2=CC=C(C=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1C(CNN1)C2=CC=C(C=C2)C(CN)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.